molecular formula C16H24O B8502190 2-t-Butyl-4-cyclohexylphenol CAS No. 62737-78-4

2-t-Butyl-4-cyclohexylphenol

Cat. No.: B8502190
CAS No.: 62737-78-4
M. Wt: 232.36 g/mol
InChI Key: PJNMKAQCMGXVNI-UHFFFAOYSA-N
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Description

Significance of Alkylated Phenols in Organic Synthesis and Chemical Manufacturing Processes

Alkylated phenols are a pivotal class of substituted phenolic compounds that are integral to numerous organic syntheses and large-scale chemical manufacturing processes. The introduction of alkyl groups, such as tert-butyl and cyclohexyl moieties, onto the phenol (B47542) backbone can significantly modify its steric and electronic properties. This structural alteration is strategically employed to enhance the compound's performance in various applications.

Industrially, alkylated phenols are extensively used as antioxidants and stabilizers in plastics, rubbers, and fuels. The bulky alkyl groups can sterically hinder the phenolic hydroxyl group, which enhances its stability and efficacy in preventing oxidative degradation of polymeric materials. This protection extends the service life and maintains the physical integrity of these materials. Furthermore, alkylated phenols serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The alkylation of phenols is a fundamental reaction in organic chemistry, often accomplished through Friedel-Crafts alkylation, though achieving high regioselectivity remains a significant synthetic challenge. The choice of catalyst and reaction conditions is critical in directing the alkyl groups to the desired positions on the aromatic ring.

Overview of "2-tert-Butyl-4-cyclohexylphenol" within the Context of Multifunctionally Substituted Aromatics

"2-tert-Butyl-4-cyclohexylphenol" is a specific isomer within the broader family of alkylated phenols, featuring a tert-butyl group at the ortho position and a cyclohexyl group at the para position relative to the hydroxyl group. This substitution pattern places it within the category of multifunctionally substituted aromatics, where each substituent contributes distinct properties to the molecule.

Below is a data table outlining the basic chemical properties of 2-tert-Butyl-4-cyclohexylphenol and a related isomer for comparison.

Property2-t-Butyl-4-cyclohexylphenol2-Cyclohexylphenol (B93547)
CAS Number 62737-78-4 molaid.com119-42-6 chemsrc.com
Molecular Formula C16H24O molaid.comC12H16O chemsrc.com
Molecular Weight 232.36 g/mol 176.26 g/mol chemsrc.com
Boiling Point Not available284 °C chemsrc.com
Melting Point Not available56 °C chemsrc.com
Density Not available1.042 g/cm³ chemsrc.com

Research Trajectories and Key Challenges in the Investigation of Substituted Cyclohexylphenols

The study of substituted cyclohexylphenols is an active area of research, driven by their potential utility as intermediates and additives in various chemical industries. Research in this field generally follows several key trajectories, each with its own set of challenges.

A primary focus of research is the development of selective and efficient synthetic methodologies. The cycloalkylation of phenols can result in a mixture of ortho- and para-isomers, as well as di- and tri-substituted products. researchgate.net Achieving high regioselectivity for a specific isomer like this compound is a significant hurdle. scientific.net Researchers are exploring various catalytic systems, including solid acid catalysts and aluminum phenolates, to control the position of alkylation. scientific.net The choice of catalyst, reaction temperature, and molar ratios of reactants are all critical parameters that influence the product distribution. scientific.netresearchgate.net For instance, lower temperatures may favor the formation of ortho-isomers, while higher temperatures can lead to the predominance of the para-isomer. ppor.az

Another important research direction is the detailed characterization of the physicochemical properties of these compounds. Understanding the impact of the cyclohexyl and other alkyl substituents on properties such as antioxidant activity, thermal stability, and solubility is crucial for identifying potential applications. The steric hindrance provided by the substituents can significantly affect the reactivity of the phenolic hydroxyl group.

A significant challenge in the investigation of specific isomers like this compound is the limited availability of dedicated research and detailed published data. Much of the existing literature focuses on more common or commercially prevalent isomers. This scarcity of specific data hinders a complete understanding of the unique properties and potential of less-studied compounds. Future research will likely focus on filling these knowledge gaps through targeted synthesis, comprehensive characterization, and evaluation of their performance in various applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62737-78-4

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

2-tert-butyl-4-cyclohexylphenol

InChI

InChI=1S/C16H24O/c1-16(2,3)14-11-13(9-10-15(14)17)12-7-5-4-6-8-12/h9-12,17H,4-8H2,1-3H3

InChI Key

PJNMKAQCMGXVNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C2CCCCC2)O

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Isomers and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 2-t-butyl-4-cyclohexylphenol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the spatial arrangement of substituent groups. Both ¹H and ¹³C NMR are instrumental in characterizing isomers and derivatives.

In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to the different types of protons present in the molecule. The protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region, due to the magnetic equivalence of the nine protons. The protons on the cyclohexyl ring would produce a complex pattern of multiplets in the aliphatic region of the spectrum. The aromatic protons on the phenol (B47542) ring would appear as distinct signals in the downfield region, with their splitting patterns (e.g., doublets, triplets) revealing their substitution pattern on the ring. The phenolic hydroxyl proton often appears as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would give rise to a separate signal. The quaternary carbons, such as the one to which the tert-butyl group is attached, would be readily identifiable. The chemical shifts of the aromatic carbons would confirm the substitution pattern on the benzene (B151609) ring. For instance, the carbon atom bearing the hydroxyl group would resonate at a characteristic downfield chemical shift.

Modern two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons, further solidifying the structural assignment. These advanced techniques are particularly useful when analyzing complex derivatives or differentiating between closely related isomers where 1D spectra may be ambiguous. The development of these sophisticated NMR methods allows for the structural determination of new organic compounds even with sample amounts of less than 10 µg.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton TypePredicted Chemical Shift (ppm)Multiplicity
tert-Butyl Protons0.8 - 1.5Singlet
Cyclohexyl Protons1.0 - 2.0Multiplets
Aromatic Protons6.5 - 7.5Doublets, Triplets
Phenolic OH Proton4.0 - 7.0Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypePredicted Chemical Shift (ppm)
tert-Butyl Carbons (CH₃)25 - 35
tert-Butyl Quaternary Carbon30 - 40
Cyclohexyl Carbons20 - 50
Aromatic Carbons110 - 160
Phenolic Carbon (C-OH)150 - 160

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, MS is crucial for confirming its elemental composition and for distinguishing it from other compounds.

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

Electron ionization (EI) is a common ionization method that imparts significant energy to the molecule, causing it to fragment in a reproducible manner. The resulting fragmentation pattern is a molecular fingerprint that can be used for identification. For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: The bond between the aromatic ring and the tert-butyl or cyclohexyl substituent can break. A prominent fragment would likely be the loss of a methyl group (CH₃) from the tert-butyl group, resulting in a peak at M-15.

Loss of the tert-butyl group: Cleavage of the C-C bond between the aromatic ring and the tert-butyl group would lead to a significant fragment at M-57.

Loss of the cyclohexyl group: Similarly, the loss of the cyclohexyl group would result in a fragment at M-83.

McLafferty Rearrangement: While less common for this specific structure, rearrangements involving the transfer of a hydrogen atom followed by fragmentation can sometimes occur.

The analysis of these fragments helps to piece together the structure of the original molecule. The relative abundance of the different fragment ions provides additional clues for structural confirmation.

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

Fragment IonProposed Structure/LossExpected m/z
[M]⁺Molecular Ion246
[M-15]⁺Loss of CH₃231
[M-57]⁺Loss of C(CH₃)₃189
[M-83]⁺Loss of C₆H₁₁163

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that chemical bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.

The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm the presence of its key functional groups:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group of the phenol. The broadness of this peak is due to hydrogen bonding.

C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) indicate the presence of C-H bonds on the aromatic ring.

C-H Stretch (Aliphatic): Strong absorptions in the range of 2850-2960 cm⁻¹ are due to the C-H stretching vibrations of the tert-butyl and cyclohexyl groups.

C=C Stretch (Aromatic): One or more sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene ring.

C-O Stretch: A distinct band in the 1200-1300 cm⁻¹ range can be attributed to the stretching vibration of the C-O bond of the phenol.

The combination of these absorption bands provides strong evidence for the presence of a substituted phenolic structure with both aliphatic and aromatic components.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)
Phenolic O-HStretch3200 - 3600 (broad)
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960
Aromatic C=CStretch1450 - 1600
Phenolic C-OStretch1200 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level to a higher one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the conjugated systems.

For this compound, the UV-Vis spectrum is dominated by the electronic transitions of the substituted benzene ring. Phenols typically exhibit two main absorption bands in the UV region. The primary band, corresponding to the π → π* transition, is usually found at a shorter wavelength, while a secondary, less intense band, also from a π → π* transition, appears at a longer wavelength. The presence of alkyl substituents like the tert-butyl and cyclohexyl groups can cause a small red shift (a shift to longer wavelengths) of these absorption maxima compared to unsubstituted phenol. A study on 4-tert-butylphenol (B1678320) showed time-dependent changes in its UV-Vis spectrum under certain conditions, indicating the sensitivity of this technique to changes in the phenolic structure.

Table 5: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

TransitionApproximate λₘₐₓ (nm)
π → π* (Primary)~220 - 240
π → π* (Secondary)~270 - 290

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. The choice of method depends on the volatility and polarity of the compound and the nature of the sample matrix.

Gas chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported through a column by a carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column. The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property under a given set of conditions.

When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for both separation and identification. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented, generating a mass spectrum. This allows for the positive identification of this compound even in complex mixtures containing related isomers or other phenolic compounds. GC-MS has been successfully used for the determination of related compounds like 2,4,6-tri-tert-butylphenol (B181104) and 2,4-di-tert-butylphenol (B135424) in various food and environmental samples. The use of specific columns, such as those with a 5% diphenyl and 95% dimethyl polysiloxane stationary phase, has been reported for the analysis of similar compounds.

High-performance liquid chromatography (HPLC) is a versatile separation technique that is well-suited for a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase.

For this compound, a reverse-phase HPLC method would be most appropriate. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The more non-polar a compound is, the more strongly it will be retained on the column, resulting in a longer retention time. This allows for the effective separation of this compound from more polar or less polar impurities. A specific reverse-phase HPLC method has been described for the analysis of the closely related isomer, 4-tert-Butyl-2-cyclohexylphenol, using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. Detection is typically achieved using a UV detector set at a wavelength where the analyte absorbs strongly.

Table 6: Comparison of Chromatographic Techniques for the Analysis of this compound

TechniquePrincipleTypical Stationary PhaseTypical Mobile PhaseAdvantages for this Compound
GC-MSSeparation based on volatility and polarity, with MS detection.Non-polar (e.g., 5% phenyl polysiloxane)Inert gas (e.g., Helium)High resolution, definitive identification through mass spectra.
HPLCSeparation based on partitioning between liquid mobile and solid stationary phases.Non-polar (e.g., C18)Polar solvent mixture (e.g., Acetonitrile/Water)Suitable for complex mixtures, non-destructive, scalable for preparative separation.

Environmental Chemical Fate and Transformation in Research Contexts

Chemical Degradation Pathways in Environmental Matrices (e.g., oxidative transformations, photochemical reactions)

There is a lack of specific research on the chemical degradation pathways of 2-tert-Butyl-4-cyclohexylphenol in various environmental matrices. While the degradation of other alkylphenols through oxidative transformations and photochemical reactions has been documented, similar studies specifically targeting 2-tert-Butyl-4-cyclohexylphenol are not prevalent in the available scientific literature. For instance, studies on 2,4-di-tert-butylphenol (B135424) have explored its degradation via UV/persulfate processes, but these findings cannot be directly extrapolated to 2-tert-Butyl-4-cyclohexylphenol due to structural differences. researchgate.net

Investigation of Isomer Formation and Distribution in Environmental Samples

Information regarding the formation and distribution of isomers of 2-tert-Butyl-4-cyclohexylphenol in environmental samples is not detailed in the existing scientific literature. Research on the environmental occurrence of this specific compound and its potential isomers is required to understand its environmental footprint.

Analytical Detection and Quantification of 2-tert-Butyl-4-cyclohexylphenol in Environmental Samples for Monitoring

While general analytical methods for the determination of alkylphenols in water and other environmental samples are well-established, specific methods validated for the detection and quantification of 2-tert-Butyl-4-cyclohexylphenol are not widely reported. General techniques for alkylphenol analysis often involve:

Sample Preparation: Solid-phase extraction (SPE) is a common technique for concentrating alkylphenols from aqueous samples.

Analytical Instrumentation: High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are frequently employed for the separation and detection of these compounds.

Below is a generalized data table of analytical methods used for related alkylphenols, which could potentially be adapted for 2-tert-Butyl-4-cyclohexylphenol.

Analytical TechniqueSample MatrixDetection Method
HPLC-UVRiver water, WastewaterUltraviolet (UV) Detection
GC-MSSoil, SludgeMass Spectrometry (MS)
LC-MS/MSWaterTandem Mass Spectrometry (MS/MS)

Applications As Chemical Precursors and in Material Science Research

Role as Intermediates in the Synthesis of Specialty Organic Chemicals

2-t-butyl-4-cyclohexylphenol serves as a crucial intermediate in the synthesis of a variety of specialty organic chemicals. Its phenolic hydroxyl group allows for a range of chemical transformations, while the tert-butyl and cyclohexyl groups can be leveraged to impart specific properties such as thermal stability, solubility, and resistance to oxidation in the final products.

Cyclohexylphenols are recognized as valuable intermediate chemicals for the production of dyes and resins. rsc.org While specific dyes derived from this compound are not extensively detailed in publicly available literature, the general class of alkylphenols is integral to synthesizing certain types of dyestuffs.

In resin manufacturing, this compound serves as a precursor, particularly for phenolic and epoxy resins. nih.govpenpet.com Alkylated phenols, including those with tert-butyl groups, are used to create these resins, which are known for their durability and adhesive properties. nih.govpenpet.com The incorporation of the cyclohexyl group can further modify the properties of the resulting resin, potentially enhancing its flexibility and impact resistance. The tert-butyl group, in particular, can influence the reactivity of the phenol (B47542) and the cross-linking of the resin, which in turn determines the physical and chemical characteristics of the final product.

Resin Type Role of this compound Resulting Properties
Phenolic ResinsMonomer / Building BlockEnhanced durability and adhesion
Epoxy ResinsMonomer / Building BlockPotential for improved flexibility and impact resistance

As a substituted phenol, this compound and its isomers function as foundational building blocks in the synthesis of various polymeric materials. mdpi.com Its bifunctional nature, with a reactive hydroxyl group and a modifiable aromatic ring, allows it to be incorporated into polymer chains through processes like condensation polymerization.

Furthermore, this compound is utilized in the production of additives for polymeric materials. evitachem.comnih.gov Its derivatives can act as stabilizers, antioxidants, and UV absorbers in plastics and rubber. nih.gov The presence of the sterically hindering tert-butyl group is particularly important for its function as an antioxidant, as it helps to protect the polymer from degradation due to oxidation. nih.gov

Application Function Key Structural Feature
Polymeric MaterialsMonomerReactive hydroxyl group and aromatic ring
Polymer AdditivesAntioxidant, StabilizerSterically hindering tert-butyl group

Development of Functional Materials and Advanced Composites

The development of functional materials and advanced composites often relies on the specific properties imparted by their constituent chemical building blocks. While detailed research on the direct application of this compound in advanced composites is not widely published, the characteristics of phenolic compounds suggest its potential in this area. Phenolic resins, for which this compound is a precursor, are known for their high thermal resistance and are frequently used as matrix materials in composites. The incorporation of the cyclohexyl group could potentially enhance the toughness and moisture resistance of such composites.

Research on Structure-Performance Relationships in Material Applications

The tert-butyl group introduces significant steric hindrance, which can reduce the reactivity of the phenol in certain chemical reactions. nih.gov In the context of polymer additives, this steric hindrance is advantageous as it enhances the stability of the compound, allowing it to function effectively as an antioxidant by slowing down oxidation rates. nih.gov This group also increases the hydrophobicity of the molecule, which affects its solubility and compatibility with non-polar materials like plastics and oils. nih.gov

The cyclohexyl group , being a bulky, non-planar saturated ring, can disrupt the packing of polymer chains. This can lead to a decrease in crystallinity and an increase in the free volume of the material, which may, in turn, affect properties such as the glass transition temperature and mechanical flexibility.

The phenolic hydroxyl group is the primary site of reactivity and is key to the compound's role as an antioxidant. nih.gov The electron-donating nature of the alkyl substituents (tert-butyl and cyclohexyl) can influence the acidity of the hydroxyl group and its ability to donate a hydrogen atom to neutralize free radicals. nih.gov

Studies on related alkylphenols provide insights into these relationships. For instance, the position of the alkyl group relative to the hydroxyl group (ortho, meta, or para) significantly impacts the compound's properties and, consequently, the performance of the material it is part of.

Q & A

Q. How to validate the compound’s role in mixed-method pharmacological studies?

  • Methodological Answer : Combine transcriptomics (RNA-seq) with metabolomics (LC-HRMS) in treated cell models. Pathway enrichment analysis (KEGG/GO) identifies targets, while SPR biosensors quantify binding affinity to receptors like ERα .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.